molecular formula C15H10ClF4NO2 B3036334 2-(4-chloro-2-methylphenoxy)-N-(2,4-difluorophenyl)-2,2-difluoroacetamide CAS No. 339104-68-6

2-(4-chloro-2-methylphenoxy)-N-(2,4-difluorophenyl)-2,2-difluoroacetamide

Cat. No.: B3036334
CAS No.: 339104-68-6
M. Wt: 347.69 g/mol
InChI Key: FBWFLBFDCDNWDT-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methylphenoxy)-N-(2,4-difluorophenyl)-2,2-difluoroacetamide is a synthetic organic compound It is characterized by the presence of chloro, methyl, and difluoro groups attached to a phenoxy and phenyl ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(2,4-difluorophenyl)-2,2-difluoroacetamide typically involves multiple steps:

    Formation of the phenoxy intermediate: This can be achieved by reacting 4-chloro-2-methylphenol with an appropriate halogenated acetic acid derivative under basic conditions.

    Coupling with the difluorophenyl amine: The phenoxy intermediate is then reacted with 2,4-difluoroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions could target the nitro groups if present, converting them to amines.

    Substitution: Halogen atoms in the compound can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methyl group could yield 4-chloro-2-methylbenzoic acid.

Scientific Research Applications

2-(4-chloro-2-methylphenoxy)-N-(2,4-difluorophenyl)-2,2-difluoroacetamide may have applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Possible development as a pharmaceutical agent, particularly if it exhibits biological activity.

    Industry: Use in the development of new materials or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors, inhibiting their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-2-methylphenoxy)acetic acid
  • N-(2,4-difluorophenyl)-2,2-difluoroacetamide
  • 4-chloro-2-methylphenol

Uniqueness

The uniqueness of 2-(4-chloro-2-methylphenoxy)-N-(2,4-difluorophenyl)-2,2-difluoroacetamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-(2,4-difluorophenyl)-2,2-difluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF4NO2/c1-8-6-9(16)2-5-13(8)23-15(19,20)14(22)21-12-4-3-10(17)7-11(12)18/h2-7H,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBWFLBFDCDNWDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C(=O)NC2=C(C=C(C=C2)F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401148025
Record name 2-(4-Chloro-2-methylphenoxy)-N-(2,4-difluorophenyl)-2,2-difluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401148025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339104-68-6
Record name 2-(4-Chloro-2-methylphenoxy)-N-(2,4-difluorophenyl)-2,2-difluoroacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339104-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chloro-2-methylphenoxy)-N-(2,4-difluorophenyl)-2,2-difluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401148025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-chloro-2-methylphenoxy)-N-(2,4-difluorophenyl)-2,2-difluoroacetamide
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2-(4-chloro-2-methylphenoxy)-N-(2,4-difluorophenyl)-2,2-difluoroacetamide
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2-(4-chloro-2-methylphenoxy)-N-(2,4-difluorophenyl)-2,2-difluoroacetamide
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2-(4-chloro-2-methylphenoxy)-N-(2,4-difluorophenyl)-2,2-difluoroacetamide
Reactant of Route 5
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2-(4-chloro-2-methylphenoxy)-N-(2,4-difluorophenyl)-2,2-difluoroacetamide
Reactant of Route 6
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2-(4-chloro-2-methylphenoxy)-N-(2,4-difluorophenyl)-2,2-difluoroacetamide

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